2-Nitrochalcone
Overview
Description
2-Nitrochalcone is a derivative of chalcone, a naturally occurring compound found in various plants. Chalcones are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound, specifically, has a nitro group (-NO2) attached to one of the aromatic rings, which significantly influences its chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 2-Nitrochalcone is the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a protein kinase that plays a significant role in angiogenesis, the process of forming new blood vessels from pre-existing ones . This receptor is over-expressed in non-small cell lung cancer (NSCLC) patients .
Mode of Action
This compound interacts with VEGFR-2, inhibiting its tyrosine kinase activity . This inhibition affects the blood supply to tumor cells, reducing angiogenesis and suppressing tumor growth and metastasis . The strong electron-withdrawing inductive and resonance effect of this group cause changes in the polarity of the molecules which, in turn, favors interaction of the drug molecules with nucleophilic sites of protein structures to inhibit enzyme activity .
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the VEGF-mediated angiogenesis pathway . This disruption reduces the formation of new blood vessels, which are essential for tumor growth . As a result, the blood supply to tumor cells is affected, leading to a reduction in angiogenesis and suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s cytotoxicity against human lung adenocarcinoma (a549) and human embryonic kidney (hek293-t) cell lines has been evaluated .
Result of Action
This compound exhibits significant inhibitory activity against VEGFR-2 . Specific derivatives of this compound have been found to induce early and late apoptosis of A549 cells . This leads to a decrease in the proliferation of cancer cells, thereby suppressing tumor growth .
Biochemical Analysis
Biochemical Properties
2-Nitrochalcone has been evaluated for its cytotoxicity against human lung adenocarcinoma (A549) and human embryonic kidney (HEK293-T) cell lines . It has shown significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase .
Cellular Effects
This compound has been found to induce early and late apoptosis of A549 cells . It also exhibits significant inhibitory activity against VEGFR-2 tyrosine kinase, which plays a significant role in tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with VEGFR-2. It exhibits significant inhibitory activity against this enzyme, affecting the blood supply to tumor cells, reducing angiogenesis, and suppressing tumor growth and metastasis .
Temporal Effects in Laboratory Settings
Its significant inhibitory activity against VEGFR-2 tyrosine kinase suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrochalcone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 2-Aminochalcone.
Oxidation: Quinone derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as an anti-cancer agent, particularly against lung cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Chalcone: The parent compound without the nitro group.
2-Aminochalcone: The reduced form of 2-Nitrochalcone.
4-Nitrochalcone: Another nitro-substituted chalcone with the nitro group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR-2 and induce apoptosis makes it a promising candidate for anti-cancer therapies .
Properties
IUPAC Name |
3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHLWZQKQDFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032716 | |
Record name | 2-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-93-0 | |
Record name | 2-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Nitrochalcone?
A1: this compound has the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and GC-MS. [, , , , ]
Q3: How does the nitro group in this compound influence its reactivity?
A3: The nitro group is a strong electron-withdrawing group, which makes the α,β-unsaturated ketone system in this compound highly electrophilic. This facilitates nucleophilic attack at the β-position and enables various reactions, including Michael additions and cyclizations. [, , , , ]
Q4: Can the nitro group in this compound act as a leaving group?
A4: Yes, under certain conditions, the nitro group can be substituted. For example, in the presence of elemental sulfur and a tertiary amine like DIPEA, 2-nitrochalcones undergo a cascade reaction involving C=C bond thiolation and aromatic sulfur-denitration to yield 2-benzoylbenzothiophenes. []
Q5: What is the role of hydrogen chloride in reactions with this compound epoxide?
A5: When this compound epoxide reacts with ethereal hydrogen chloride, it undergoes ring opening and subsequent cyclization to form 6-chloro-1,3-dihydroxy-2-phenylquinolin-4(1H)-one. The presence of quinol in the reaction mixture leads to the formation of the corresponding unchlorinated product. []
Q6: How can 2-Nitrochalcones be synthesized?
A6: 2-Nitrochalcones are commonly synthesized via the Claisen-Schmidt condensation of 2-nitrobenzaldehyde with various acetophenone derivatives in the presence of a base. Solvent-free grinding methods using NaOH and K2CO3 mixed catalyst have also been reported. [, ]
Q7: What heterocyclic compounds can be prepared from 2-Nitrochalcones?
A7: 2-Nitrochalcones serve as versatile building blocks for synthesizing various heterocyclic compounds, including:
- Quinolines: Reductive cyclization using indium, indium/iodine, or iron powder. [, , ]
- Quinoline N-oxides: Rhodium-catalyzed alkyne hydroacylation followed by cyclization. []
- 4-Quinolones: Reductive cyclization catalyzed by ruthenium complexes using CO or formic acid/acetic anhydride as a CO surrogate. [, ]
- Indoles: Reaction with isocyanides under basic conditions. []
- Benzothiophenes: Reaction with elemental sulfur in the presence of DIPEA. []
- Thiochromanones: Reaction with xanthate and iodine. []
- Pyrano[3,4-b]indol-1(9H)-ones: Reaction with isocyanoacetates under basic conditions. []
- 5H-Pyrimido[5,4-b]indoles: Reaction with aliphatic primary amines catalyzed by CuI and Cs2CO3. []
- 3-Aminoindoles: Reaction with ammonia or primary amines. []
Q8: Can 2-Nitrochalcones be used in multi-step synthesis?
A8: Yes, 2-Nitrochalcones can be incorporated into multi-step syntheses. For instance, they have been utilized in the synthesis of the alkaloid Graveoline through a three-step sequence involving reduction, cyclization, and N-alkylation. []
Q9: What is the role of elemental sulfur in reactions with 2-Nitrochalcones?
A9: Elemental sulfur, when activated by a base like triethylamine (Et3N) in DMSO, reacts with 2-Nitrochalcones to form benzothiophenones. This transformation proceeds through a cascade reaction involving C=C bond thiolation, aromatic sulfur-denitration, and subsequent cyclization. [, ]
Q10: What biological activities have been reported for 2-Nitrochalcones?
A10: 2-Nitrochalcones and their derivatives have shown promising activity against various biological targets, including:* Anticancer activity: Studies have demonstrated the potential of 2-nitrochalcones as anti-lung cancer agents and inhibitors of MCL-1 protein, a key regulator of apoptosis. [, ]* Protein kinase inhibition: 2-Nitrochalcones have shown inhibitory activity against VEGFR-2, a crucial protein involved in angiogenesis. [] * Antimicrobial activity: Several 2-nitrochalcones exhibit antimicrobial activity against various bacterial and fungal strains. []
Q11: Have computational methods been used to study 2-Nitrochalcones?
A11: Yes, computational studies, including docking simulations and theoretical calculations, have been performed to investigate the binding modes and interactions of 2-nitrochalcones with their biological targets, such as MCL-1 protein. []
Q12: How does the structure of 2-Nitrochalcones impact their activity?
A12: Structure-activity relationship (SAR) studies have revealed that modifications to the chalcone scaffold, particularly the substituents on the aromatic rings, can significantly influence the biological activity and potency of 2-nitrochalcones. []
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